N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and an oxadiazole moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-6-18-10(8)11-14-15-12(17-11)13-7-9-3-2-5-16-9/h2-6H,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZSXJAFQJODIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is the reaction of furfural with thiophene derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is studied for its potential biological activity. It has shown promise in various assays, indicating its potential as a lead compound for drug development.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Furan-2-ylmethylamine: A simpler compound lacking the thiophene and oxadiazole rings.
Thiophene derivatives: Compounds containing thiophene rings but without the furan or oxadiazole moieties.
Oxadiazole derivatives: Compounds with oxadiazole rings but without the furan or thiophene components.
Uniqueness: N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its combination of furan, thiophene, and oxadiazole rings, which provides it with unique chemical and biological properties not found in simpler derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
